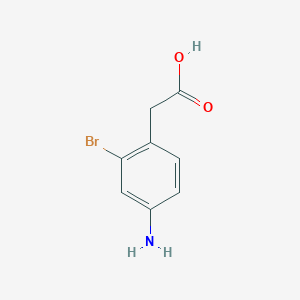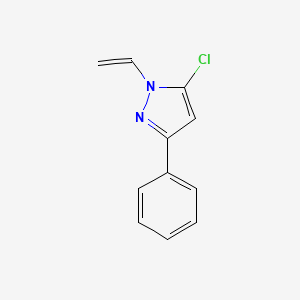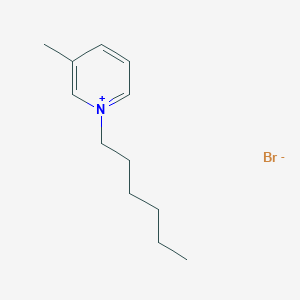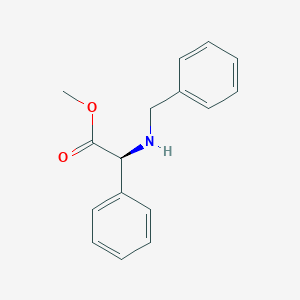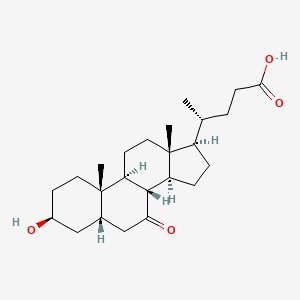
3beta-Hydroxy-7-oxo-5beta-cholan-24-oic Acid
Descripción general
Descripción
3beta-Hydroxy-7-oxo-5beta-cholan-24-oic Acid is a monohydroxy-5β-cholanic acid that is (5β)-cholan-24-oic acid substituted by β-hydroxy and oxo groups at positions 3 and 7 respectively . It has a molecular formula of C24H38O4 . The average mass is 390.556 Da and the monoisotopic mass is 390.277008 Da .
Synthesis Analysis
3alpha-Hydroxy-7-oxo-5beta-cholanic Acid is an intermediate in organic synthesis and pharmaceutical research and development . It can be synthesized from deoxycholic acid through sodium hypochlorite oxidation . The reaction temperature is controlled at -15°C, acetic acid is used to adjust the acidity, and methanol is used as the solvent .Molecular Structure Analysis
The molecular structure of 3beta-Hydroxy-7-oxo-5beta-cholan-24-oic Acid is defined by its formula C24H38O4 . It has 9 defined stereocentres .Chemical Reactions Analysis
3alpha-Hydroxy-7-oxo-5beta-cholanic Acid can be used to synthesize the choleretic drug Obeticholic acid . Obeticholic acid can inhibit cholic acid synthesis .Physical And Chemical Properties Analysis
The net charge of 3beta-Hydroxy-7-oxo-5beta-cholan-24-oic Acid is 0 . The average mass is 390.55610 and the monoisotopic mass is 390.27701 .Aplicaciones Científicas De Investigación
Supramolecular Architectures and Hydrogen Bond Networks :The crystal structures of oxo-cholic acids, including compounds related to 3β-Hydroxy-7-oxo-5β-cholan-24-oic Acid, have been analyzed, revealing diverse supramolecular architectures. These structures are dominated by networks of cooperative hydrogen bonds forming various packing motifs, which are often supported by weaker C-H...O interactions. Such studies are crucial in understanding the molecular interactions and conformations of these compounds (Bertolasi et al., 2005).
Electrochemical Oxidation Processes :Research on the anodic electrochemical oxidation of cholic acid, closely related to 3β-Hydroxy-7-oxo-5β-cholan-24-oic Acid, demonstrates the regioselectivity of the oxidation process. Different anodes afford various oxidation products, indicating potential for selective synthesis of specific derivatives. This research is significant for understanding and controlling the electrochemical transformations of bile acids (Medici et al., 2001).
Prediction of Hydrogen Bond Networks :Studies on the crystal structures of various cholic acid derivatives, including those related to 3β-Hydroxy-7-oxo-5β-cholan-24-oic Acid, have enabled successful predictions of hydrogen bond networks. This research provides insights into the molecular arrangements and potential interactions within the crystal structures of these compounds (Jover et al., 2004).
Synthesis and Chemical Properties :Chemical synthesis research has been conducted on various derivatives of cholic acids, including 3β-Hydroxy-7-oxo-5β-cholan-24-oic Acid. These studies focus on understanding the chemical properties and reactions of these compounds, which are essential for their potential applications in pharmaceuticals and other fields (Nahar & Turner, 2003).
Biotransformation Studies :The biotransformation of lithocholic acid, which is structurally related to 3β-Hydroxy-7-oxo-5β-cholan-24-oic Acid, has been studied in human hepatic microsomes. Understanding the metabolic pathways and enzymes involved in the transformation of these bile acids is crucial for assessing their potential toxicity and therapeutic applications (Deo & Bandiera, 2009).
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
(4R)-4-[(3S,5S,8R,9S,10S,13R,14S,17R)-3-hydroxy-10,13-dimethyl-7-oxo-1,2,3,4,5,6,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]pentanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H38O4/c1-14(4-7-21(27)28)17-5-6-18-22-19(9-11-24(17,18)3)23(2)10-8-16(25)12-15(23)13-20(22)26/h14-19,22,25H,4-13H2,1-3H3,(H,27,28)/t14-,15+,16+,17-,18+,19+,22+,23+,24-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXOCDBGWDZAYRQ-QCXZXCEPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC(=O)O)C1CCC2C1(CCC3C2C(=O)CC4C3(CCC(C4)O)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCC(=O)O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2C(=O)C[C@H]4[C@@]3(CC[C@@H](C4)O)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H38O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3beta-Hydroxy-7-oxo-5beta-cholan-24-oic Acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-Bromo-2-ethyl-4-[(phenylmethyl)oxy]benzene](/img/structure/B3277926.png)
![(4-methylpiperazin-1-yl)(4H-thieno[3,2-b]pyrrol-5-yl)methanone](/img/structure/B3277928.png)
![[2-(Diethylamino)ethyl]thiourea](/img/structure/B3277951.png)
![6'-Methoxy-2',3'-dihydrospiro[imidazolidine-4,1'-indene]-2,5-dione](/img/structure/B3277956.png)

![Tert-butyl 2-[(prop-2-yn-1-yl)amino]acetate](/img/structure/B3277975.png)
![2-[(4-Bromo-2-methylphenyl)amino]acetic acid](/img/structure/B3277986.png)
